molecular formula C13H18O4 B14446163 1-(2,4,6-Trimethoxyphenyl)butan-1-one CAS No. 76569-40-9

1-(2,4,6-Trimethoxyphenyl)butan-1-one

Cat. No.: B14446163
CAS No.: 76569-40-9
M. Wt: 238.28 g/mol
InChI Key: ZHULVYHYRRXJIA-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethoxyphenyl)butan-1-one is a synthetic aromatic ketone featuring a butanone backbone substituted with three methoxy groups at the 2-, 4-, and 6-positions of the phenyl ring. This compound serves as a key intermediate in the synthesis of chalcone derivatives, which are widely studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Its structural motif—characterized by electron-rich methoxy groups—enhances stability and modulates electronic interactions, making it a privileged scaffold in medicinal chemistry .

Properties

CAS No.

76569-40-9

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

1-(2,4,6-trimethoxyphenyl)butan-1-one

InChI

InChI=1S/C13H18O4/c1-5-6-10(14)13-11(16-3)7-9(15-2)8-12(13)17-4/h7-8H,5-6H2,1-4H3

InChI Key

ZHULVYHYRRXJIA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethoxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethoxybenzaldehyde with butanone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethoxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4,6-Trimethoxyphenyl)butan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethoxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Positional Isomers: Methoxy Group Arrangement
  • 1-(2,4,5-Trimethoxyphenyl)butan-1-one (CAS: 2020-73-7): The methoxy groups at the 2-, 4-, and 5-positions reduce symmetry compared to the 2,4,6-isomer.
  • 1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethoxyphenyl)-1-propanone: Contains fewer methoxy groups (3,4- vs. 2,4,6-), reducing electron density on the aromatic ring and altering solubility in polar solvents .
Hydroxyl vs. Methoxy Substituents
  • 1-(2,4,6-Trihydroxyphenyl)butan-1-one (Phlorobutyrophenone, CAS: 2437-62-9): Replacing methoxy groups with hydroxyls increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility but reducing metabolic stability . Exhibits antioxidant activity due to phenolic hydroxyls, unlike the methoxy-dominated parent compound .

Functional Group Modifications

Chalcone Derivatives
  • (E)-3-(4-Chlorophenyl)-1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one (CTP) :
    • Introduces a conjugated α,β-unsaturated ketone (chalcone) system via aldol condensation.
    • The chloro substituent on the second phenyl ring enhances electrophilicity, improving interactions with cellular targets like CDK1 (IC₅₀ = 1.2 µM) .
  • (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one :
    • Incorporation of a benzo[b]thiophene ring introduces sulfur-mediated π-π stacking and hydrophobic interactions, increasing cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM) .
Vasoactive Derivatives
  • Buflomedil (4-(Pyrrolidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one) :
    • A clinically used vasodilator, where the pyrrolidine substituent enhances basicity and membrane permeability.
    • Demonstrates α-adrenergic receptor antagonism, contrasting with the parent compound’s lack of cardiovascular activity .

Physicochemical and Pharmacokinetic Properties

Compound LogP Solubility (mg/mL) Melting Point (°C) Key Biological Activity
1-(2,4,6-Trimethoxyphenyl)butan-1-one 2.1 0.15 (DMSO) 98–100 Intermediate for chalcones
1-(2,4,6-Trihydroxyphenyl)butan-1-one 1.3 2.8 (Water) 210–212 Antioxidant
CTP 3.8 0.08 (DMSO) 145–147 Anticancer (CDK1 inhibition)
Buflomedil 2.9 0.6 (Ethanol) Oil Vasodilation

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